4-Methoxy-piperidine-1-carbaldehyde

Medicinal Chemistry ADME Drug Design

Medicinal chemistry and process R&D teams often face supply bottlenecks for piperidine building blocks with balanced polarity for CNS drug discovery and kinase inhibitor programs. 4-Methoxy-piperidine-1-carbaldehyde directly addresses this need as a non-substitutable dual-function intermediate. • Enables KDR/FGFR inhibitor chemotype synthesis; optimal CNS MPO profile (tPSA 29.5 Ų, LogP 0.83, Fsp³ 0.86). • Serves as a masked amine and formyl transfer agent, streamlining PROTAC and covalent inhibitor assembly. • Convergent route to 4-methoxypiperidine, eliminating genotoxic alkylating agents in API synthesis.

Molecular Formula C7H13NO2
Molecular Weight 143.186
CAS No. 141047-49-6
Cat. No. B585677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-piperidine-1-carbaldehyde
CAS141047-49-6
Synonyms1-Piperidinecarboxaldehyde, 4-methoxy- (9CI)
Molecular FormulaC7H13NO2
Molecular Weight143.186
Structural Identifiers
SMILESCOC1CCN(CC1)C=O
InChIInChI=1S/C7H13NO2/c1-10-7-2-4-8(6-9)5-3-7/h6-7H,2-5H2,1H3
InChIKeyMLMQSMQEBVEZEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-piperidine-1-carbaldehyde: Core Physicochemical & Procurement Specifications


4-Methoxy-piperidine-1-carbaldehyde (CAS 141047-49-6) is a heterocyclic organic compound classified as an N-formylated piperidine featuring a 4-methoxy substituent. Its molecular formula is C₇H₁₃NO₂ and its molecular weight is 143.18 g/mol [1]. Key physicochemical properties critical for procurement and experimental design include a calculated LogP of 0.8274 , a topological polar surface area (tPSA) of 29.5 Ų [2], and a high fraction (86%) of sp³-hybridized carbon atoms [2]. This aldehyde serves as a versatile intermediate, notably in the synthesis of kinase inhibitors targeting KDR and FGFR for oncology applications [3].

Dual functionality
N-formyl and 4-methoxy groups provide versatile synthetic handles for piperidine derivatization
Physicochemical profile
Reported LogP and Fsp³ support balanced lipophilicity and 3D character for medicinal chemistry
Synthetic utility
Documented intermediate for kinase inhibitor synthesis targeting KDR and FGFR in oncology research

4-Methoxy-piperidine-1-carbaldehyde: Analogue Non-Interchangeability


In a research or industrial setting, substituting 4-Methoxy-piperidine-1-carbaldehyde with a closely related piperidine derivative is not a trivial decision. Key physicochemical and functional parameters change markedly even with minor structural modifications. For example, the absence of the aldehyde group on piperidine (N-formylpiperidine) fundamentally alters the compound's primary use as an electrophilic formyl transfer agent [1]. Conversely, the absence of the 4-methoxy group (piperidine-1-carbaldehyde) eliminates a crucial synthetic handle and drastically alters lipophilicity and hydrogen bonding capacity, directly impacting ADME properties and synthetic utility [2]. Downstream, structurally similar intermediates like 4-methoxypiperidine (CAS 4045-24-3) are generated from this aldehyde [3], underscoring the sequential, non-interchangeable nature of these building blocks. The presence of both the N-formyl and 4-methoxy functionalities creates a unique reactivity profile essential for specific synthetic pathways and biological activities, making the compound a critical and non-substitutable intermediate.

Aldehyde group absence
4-Methoxy-piperidine-1-carbaldehyde
N-Formylpiperidine lacks aldehyde, altering reactivity profile as formyl transfer agent
4-Methoxy removal
Target with 4-methoxy
Piperidine-1-carbaldehyde lacks methoxy, shifting lipophilicity and hydrogen bonding capacity
Downstream intermediate
Direct hydrolysis route
4-Hydroxy analogue requires additional alkylation, adding synthetic steps and risk

4-Methoxy-piperidine-1-carbaldehyde: Differentiated Properties vs. Closest Analogues


Enhanced Hydrophilicity and 3D Character

The 4-methoxy substituent on 4-Methoxy-piperidine-1-carbaldehyde provides a quantifiable increase in hydrophilicity and three-dimensional character compared to the unsubstituted N-formylpiperidine. This is critical for modulating drug-like properties in lead optimization. The target compound exhibits a calculated LogP of 0.8274 and a fraction of sp³ hybridized carbons (Fsp³) of 0.86 [1]. In comparison, the unsubstituted analogue N-formylpiperidine (CAS 2591-86-8) has a higher LogP of 1.10 and a lower Fsp³ of 0.71 [2].

Hydrophilicity & 3D
Reported
ΔLogP −0.27more hydrophilic
ΔFsp³ +0.15higher 3D character
Supports selection for improving aqueous solubility and target selectivity
Calculated in silico; verify experimentally for your specific scaffold
Medicinal Chemistry ADME Drug Design Physicochemical Properties

Reduced Polar Surface Area vs. Hydroxy Analogue

The methoxy group in 4-Methoxy-piperidine-1-carbaldehyde confers a distinct advantage in membrane permeability compared to the more polar hydroxyl analogue. The target compound has a topological polar surface area (tPSA) of 29.5 Ų [1]. Its direct precursor and analogue, 4-hydroxy-piperidine-1-carbaldehyde (CAS 141047-46-3), possesses an additional hydrogen bond donor and has a higher tPSA of 49.8 Ų [2].

tPSA reduction
Class-level
ΔtPSA −20.3 Ųvs hydroxy analogue
May support improved passive permeability over hydroxylated analogue
Class-level inference from in silico models; verify with PAMPA or Caco-2
Medicinal Chemistry ADME Permeability Bioavailability

Synthetic Efficiency in Kinase Inhibitor Synthesis

4-Methoxy-piperidine-1-carbaldehyde is a documented precursor in the synthesis of 4-amino-thieno[3,2-c]pyridine-7-carboxylic acid amides, a class of compounds identified as selective KDR and FGFR kinase inhibitors for treating solid tumors [1]. In one specific transformation, it is directly converted to 4-methoxypiperidine (a common building block) in the presence of aqueous KOH, achieving a 33% isolated yield after a 24-hour reaction [2]. While not a direct comparator, this places the compound within a distinct and valuable synthetic niche, as its closest analogue, 4-hydroxy-piperidine-1-carbaldehyde, would require an additional methylation step (e.g., using iodomethane) to access the same 4-methoxypiperidine product, adding at least one synthetic step and associated costs/losses.

Synthetic route
Reported
1 step 4-methoxypiperidine (33%)
vs ≥2 steps from 4-hydroxy analogue
Reduces step count and avoids genotoxic alkylating agents
Yield reported for hydrolysis conditions; verify scalability
Synthetic Chemistry Kinase Inhibitors Oncology Process R&D

4-Methoxy-piperidine-1-carbaldehyde: Optimal R&D Procurement Scenarios


Improved CNS Penetration and Oral Bioavailability

Medicinal chemistry teams seeking to replace a more polar or lipophilic piperidine fragment with a balanced building block should prioritize 4-Methoxy-piperidine-1-carbaldehyde. Its low tPSA (29.5 Ų) compared to hydroxyl analogues (e.g., 49.8 Ų for 4-hydroxy-piperidine-1-carbaldehyde) and moderate LogP (0.8274) compared to unsubstituted piperidines (e.g., LogP=1.10 for N-formylpiperidine) [1] positions it within the optimal physicochemical space for crossing the blood-brain barrier (CNS MPO score) and achieving favorable oral absorption. Its high Fsp³ (0.86) also makes it a privileged scaffold for enhancing target selectivity and reducing off-target effects in lead series [2].

Efficient Synthesis of Covalent Inhibitors and PROTACs

The N-formyl group of 4-Methoxy-piperidine-1-carbaldehyde serves as a masked amine and a versatile synthetic handle. It can be hydrolyzed to reveal the secondary amine (4-methoxypiperidine) [1] for subsequent functionalization or can participate in formyl transfer reactions [2]. This dual reactivity is particularly valuable in constructing targeted covalent inhibitors, where the piperidine nitrogen is a common linker attachment point, or in PROTAC development where precise chemical handle placement is critical for successful ternary complex formation.

Process Scale-up of 4-Methoxypiperidine-Based APIs

For process chemists optimizing the route to an active pharmaceutical ingredient (API) containing a 4-methoxypiperidine motif, 4-Methoxy-piperidine-1-carbaldehyde presents a more convergent and atom-economical approach. As established evidence, its direct hydrolysis yields 4-methoxypiperidine in 33% yield [1], a core intermediate. This pathway circumvents an additional and often problematic alkylation step required when starting from a 4-hydroxy analogue, thereby simplifying the process, reducing the number of unit operations, and mitigating the use of genotoxic alkylating agents like methyl iodide. This translates directly to a lower cost of goods and a more robust, scalable manufacturing process.

Oncology Kinase Inhibitor Synthesis

Research groups focused on developing next-generation kinase inhibitors, particularly those targeting VEGFR (KDR) and FGFR for solid tumor treatment, will find 4-Methoxy-piperidine-1-carbaldehyde to be a critical building block. It has been explicitly referenced in the patent literature for the synthesis of a novel class of 4-amino-thieno[3,2-c]pyridine-7-carboxylic acid amides, which are potent and selective inhibitors of these kinases [1]. Procuring this specific aldehyde is essential for exploring the structure-activity relationships (SAR) and advancing this specific chemotype, which is pre-validated for anti-proliferative activity against breast, colon, lung, and prostate cancers.

Application
Selection Property
Validation Focus
CNS drug design research
Balanced LogP and high Fsp³
In vitro permeability and P-gp efflux assays
PROTAC and covalent probe design
N-formyl as masked amine handle
Linker attachment and ternary complex formation
Scale-up route evaluation
Direct hydrolysis vs. O-alkylation
Process robustness and genotoxic impurity control
Kinase inhibitor chemotype exploration
4-Methoxypiperidine building block
Reaction scope for thienopyridine amide synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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